molecular formula C6H4Br2FN B1632630 2,4-Dibromo-5-fluoroaniline CAS No. 1000578-04-0

2,4-Dibromo-5-fluoroaniline

Cat. No. B1632630
CAS RN: 1000578-04-0
M. Wt: 268.91 g/mol
InChI Key: ISAQGADJGBSNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dibromo-5-fluoroaniline” is a chemical compound with the molecular formula C6H4Br2FN. It has a molecular weight of 268.91 . It is typically stored as a solid .


Synthesis Analysis

The synthesis of this compound involves a hydrogenation reaction. The reactants include methanol, 2-bromo-5-fluoronitrobenzene, W-4 Raney nickel, and a bromine inhibitor. After the reaction, the solution is filtered in a nitrogen protective atmosphere. The filtrate undergoes vacuum distillation to remove methanol, and then it’s washed with n-hexane and process water. The organic phase is cooled to crystallize a near-white to brown-yellow solid. After vacuum filtration, the wet product is dried to obtain the finished product .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H4Br2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Crystal Structure Analysis

2,4-Dibromo-5-fluoroaniline and related compounds have been studied for their crystal and molecular structures. For instance, a study on 2,6-dibromo-3-chloro-4-fluoroaniline revealed details about its crystal structure, including its monoclinic crystals and intra- and intermolecular hydrogen bonds, which are crucial for understanding the molecular interactions and stability of such compounds (Betz, 2015).

Synthesis Applications

The synthesis of related fluoroaniline compounds has practical applications in creating intermediates for various chemicals, including fluoroquinolones. For example, 2,4-Dibromo-5-fluorobenzonitrile, closely related to this compound, has been synthesized as an intermediate in fluoroquinolone production (Zhen Qiong et al., 1998).

Biodegradation Studies

Research on similar fluoroanilines includes their biodegradation performance. The biodegradability of different fluoroanilines, including 2,4-difluoroaniline, has been investigated, which is essential for understanding the environmental impact and degradation pathways of these compounds (Qi, 2007).

Spectroscopic Analysis

Spectroscopic techniques have been employed to study the structural and electronic properties of fluoroanilines. For example, the application of FTIR and Raman spectroscopy on tri-fluoroanilines provides insights into the influence of fluorine atoms on the geometries and normal modes of aniline molecules, which is crucial for understanding the chemical behavior of this compound and related compounds (Mukherjee, V., Singh, N., & Yadav, R., 2009).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-5-fluoroaniline plays a significant role in biochemical reactions, particularly in the study of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. This can lead to changes in cell survival and proliferation, making it a valuable tool for studying cancer and other diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including liver and kidney damage. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular function. Understanding these metabolic pathways is essential for predicting the compound’s effects in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported through the bloodstream and distributed to various tissues, where it can interact with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

2,4-dibromo-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAQGADJGBSNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303766
Record name 2,4-Dibromo-5-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000578-04-0
Record name 2,4-Dibromo-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000578-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-5-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-5-fluoroaniline
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-5-fluoroaniline
Reactant of Route 4
2,4-Dibromo-5-fluoroaniline
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-5-fluoroaniline
Reactant of Route 6
2,4-Dibromo-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.